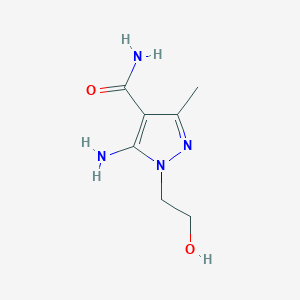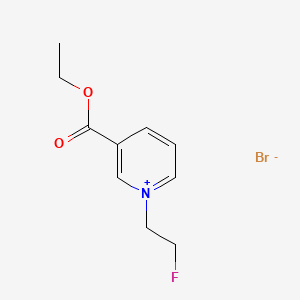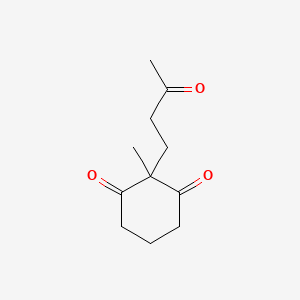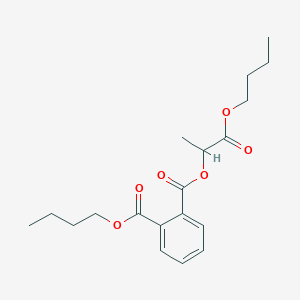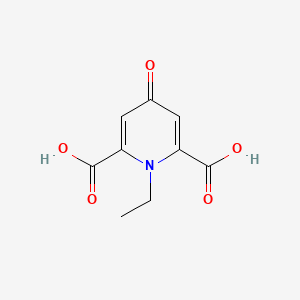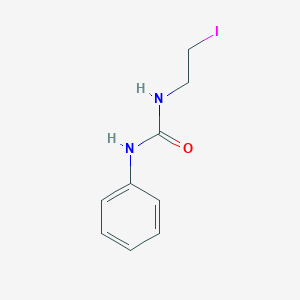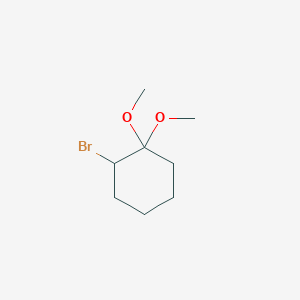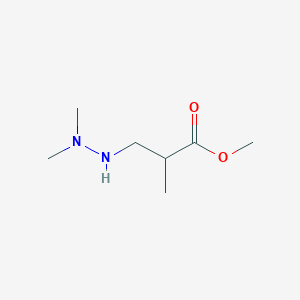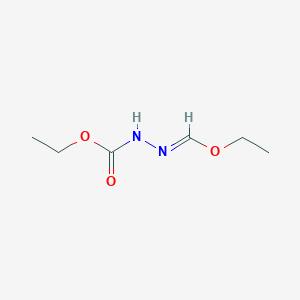
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate is a chemical compound that belongs to the class of esters. Esters are known for their wide occurrence in nature and their significant commercial uses. This compound, like other esters, contains a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond .
準備方法
The preparation of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalystThe reaction conditions usually require heating the mixture to facilitate the formation of the ester . Industrial production methods may involve the use of polystyrylsulfonyl chloride resin as a solid-supported condensation reagent .
化学反応の分析
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学的研究の応用
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and as a component in drug formulations.
Industry: It is used in the production of fragrances, flavors, and other commercial products.
作用機序
The mechanism of action of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses .
類似化合物との比較
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate can be compared with other similar compounds, such as:
Ethyl acetate: Both compounds are esters and share similar chemical properties, but this compound has unique structural features that differentiate it from ethyl acetate.
Methyl butyrate: Another ester with similar properties, but with different applications and reactivity.
This compound stands out due to its specific molecular structure and the unique applications it offers in various fields.
特性
分子式 |
C6H12N2O3 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
ethyl (1E)-N-ethoxycarbonylmethanehydrazonate |
InChI |
InChI=1S/C6H12N2O3/c1-3-10-5-7-8-6(9)11-4-2/h5H,3-4H2,1-2H3,(H,8,9)/b7-5+ |
InChIキー |
MERMSVPSKLJDBQ-FNORWQNLSA-N |
異性体SMILES |
CCO/C=N/NC(=O)OCC |
正規SMILES |
CCOC=NNC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


